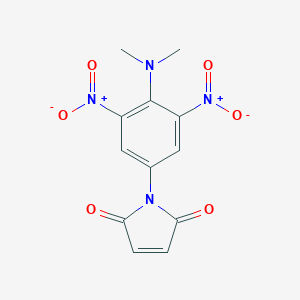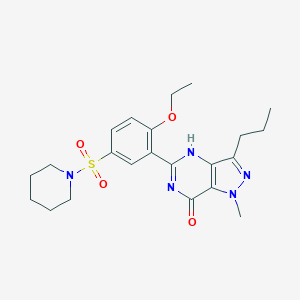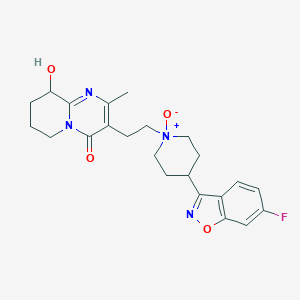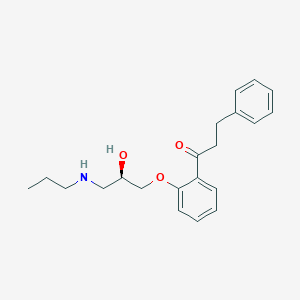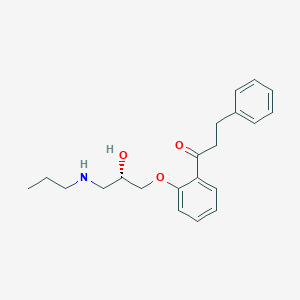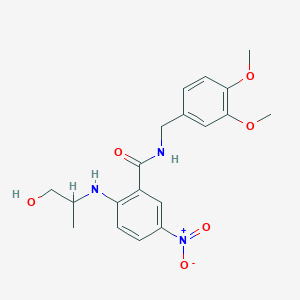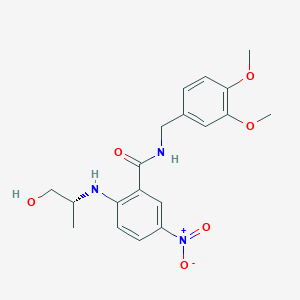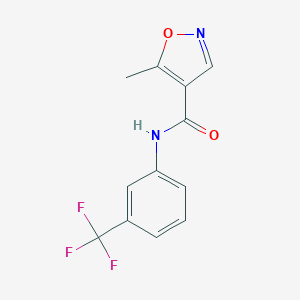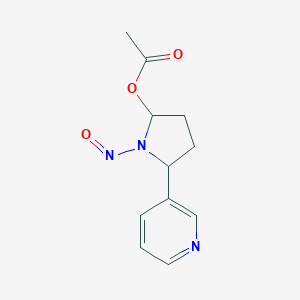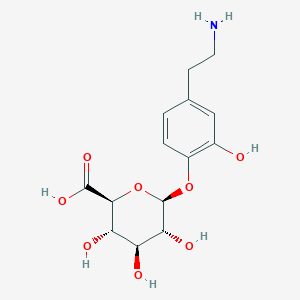
多巴胺葡萄糖醛酸苷
描述
Dopamine glucuronide is a conjugate formed from dopamine, a key neurotransmitter, through the process of glucuronidation. This process attaches glucuronic acid to dopamine, transforming it into a more water-soluble compound. This modification plays a role in the metabolism and excretion of dopamine.
Synthesis Analysis
Dopamine glucuronide synthesis involves enzyme-assisted processes. Studies like Uutela et al. (2009) used rat liver microsomes as biocatalysts for producing dopamine glucuronide for reference compounds. This approach is crucial for understanding the metabolic pathways of dopamine in organisms (Uutela et al., 2009).
Molecular Structure Analysis
The molecular structure of dopamine glucuronide is characterized by the presence of a glucuronic acid moiety attached to dopamine. This attachment significantly alters the solubility and reactivity of dopamine, as seen in the research on its synthesis and characterization (Uutela et al., 2009).
Chemical Reactions and Properties
Dopamine glucuronide, being a more water-soluble form of dopamine, is involved in different chemical reactions compared to dopamine itself. Its formation affects dopamine's interaction with various biological systems, particularly in the brain and the liver, as studied by Wang et al. (1983), who found significant quantities of dopamine glucuronide in rat fluids (Wang et al., 1983).
Physical Properties Analysis
The physical properties of dopamine glucuronide, such as its solubility, are distinct from dopamine due to the presence of the glucuronic acid group. These properties are crucial in determining its role in biological systems and its excretion process.
Chemical Properties Analysis
Dopamine glucuronide's chemical properties, like reactivity and stability, are influenced by its structure. Its stability and solubility in aqueous solutions make it a significant form for the transport and excretion of dopamine in biological systems.
References
- (Uutela et al., 2009) - Analysis of intact glucuronides and sulfates of serotonin and dopamine.
- (Uutela et al., 2009) - Discovery of dopamine glucuronide in rat and mouse brain.
- (Wang et al., 1983) - Catecholamine Glucuronidation in Rats.
科学研究应用
多巴胺受体刺激和药物给药:D1 多巴胺受体的刺激会增加伏隔核神经元中的 GluR1 表面表达,这可能会破坏慢性药物给药期间 AMPA 受体传递的调节 (Chao, Ariano, Peterson, & Wolf, 2002).
多巴胺的代谢途径:葡萄糖醛酸苷化作为大鼠内源性多巴胺的重要代谢途径,特别是来自肾上腺,但对去甲肾上腺素和肾上腺素的作用可以忽略不计 (Wang, Kuchel, Buu, & Genest, 1983).
对婴儿和儿童垂体功能的影响:重病婴儿和儿童的多巴胺输注会抑制垂体功能,可能影响生长、代谢和免疫功能 (Berghe, Zegher, & Lauwers, 1994).
在精神分裂症和帕金森病中的作用:皮质纹状体谷氨酸能/天冬氨酸能通路可能活性不足,导致精神分裂症,并可能从帕金森病治疗中的谷氨酸能激动剂和拮抗剂中受益 (Carlsson & Carlsson, 1990).
在脑样本中的发现和检测:LC-ESI-MS/MS 方法的开发首次实现了在大鼠和小鼠脑微透析样品中检测多巴胺葡萄糖醛酸苷,揭示了多巴胺的主要代谢物,如二羟苯乙酸和高香草酸 (Uutela 等人,2009 年).
血清素和多巴胺葡萄糖醛酸苷的分析:一种已开发的 LC-MS/MS 方法有效检测了大鼠脑微透析液中的血清素和多巴胺葡萄糖醛酸苷及其硫酸盐共轭物,突出了酸性神经递质代谢物的存在 (Uutela 等人,2009 年).
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8/c15-4-3-6-1-2-8(7(16)5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQASRCDNLNMIJY-BYNIDDHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCN)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959475 | |
| Record name | 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dopamine glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dopamine glucuronide | |
CAS RN |
38632-24-5 | |
| Record name | Dopamine glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38632-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopamine glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dopamine glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



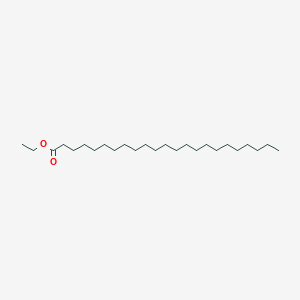
![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)


